molecular formula C21H18FN3O4S B2877173 N-(2-(5-(2-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 923217-19-0

N-(2-(5-(2-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2877173
CAS No.: 923217-19-0
M. Wt: 427.45
InChI Key: SLNDPHALNBCVSH-UHFFFAOYSA-N
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Description

N-(2-(5-(2-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a heterocyclic sulfonamide derivative featuring a dihydropyrazole core. Key structural attributes include:

  • Dihydropyrazole ring: A five-membered ring with two adjacent nitrogen atoms and partial saturation (4,5-dihydro-1H-pyrazole) .
  • Substituents:
    • 2-fluorophenyl group at position 5 of the pyrazole ring.
    • Furan-2-carbonyl moiety at position 1, contributing electron-withdrawing and aromatic character.
    • Methanesulfonamide group attached to a phenyl ring at position 3 of the pyrazole.

Properties

IUPAC Name

N-[2-[3-(2-fluorophenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O4S/c1-30(27,28)24-17-10-5-3-8-15(17)18-13-19(14-7-2-4-9-16(14)22)25(23-18)21(26)20-11-6-12-29-20/h2-12,19,24H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNDPHALNBCVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1C2=NN(C(C2)C3=CC=CC=C3F)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Tools : Programs like SHELXL () are essential for refining crystal structures of such compounds, enabling precise comparisons of bond lengths and angles .
  • Activity Trends :
    • Fluorine substitution (as in the target compound) often improves bioavailability and target selectivity compared to methyl or methoxy groups .
    • Furan-containing acyl groups may enhance solubility over bulkier substituents like isobutyryl .

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